9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ol
Description
Systematic IUPAC Nomenclature Breakdown
The compound 9,10-dihydro-8H-cyclopentathieno[3,2-e]triazolo[1,5-c]pyrimidin-2-ol derives its name from a hierarchical fusion of heterocyclic and carbocyclic systems. The IUPAC nomenclature follows these sequential rules:
- Parent heterocycle identification : The pyrimidine ring serves as the core structure, with nitrogen atoms at positions 1 and 3.
- Fused triazolo system : A triazolo[1,5-c]pyrimidine subunit forms through fusion at pyrimidine positions 5 and 6, creating a bicyclic framework.
- Thiophene annellation : A thieno[3,2-e] group bridges the triazolo-pyrimidine system, with sulfur at position 3 and fusion occurring at pyrimidine positions 7 and 8.
- Cyclopenta ring attachment : A partially saturated cyclopenta ring fuses to the thieno moiety, introducing a six-membered bicyclic system with two double bonds.
- Substituent specification : A hydroxyl group at position 2 completes the name, with hydrogenation states explicitly noted ("9,10-dihydro-8H") to indicate saturation at specific positions.
This nomenclature reflects the compound’s structural complexity, prioritizing ring fusion order and substituent positioning according to IUPAC guidelines.
Heterocyclic System Analysis: Thieno-Triazolo-Pyrimidine Fusion
The molecule’s architecture features three interconnected heterocycles:
Thieno-Pyrimidine Base
- Thiophene integration : The thieno[3,2-e] group attaches to pyrimidine via positions 7 and 8, creating a planar, conjugated system that enhances aromatic stabilization.
- Electronic effects : Sulfur’s electron-donating resonance contributes to π-electron density redistribution, influencing reactivity at adjacent positions.
Triazolo-Pyrimidine Junction
- Fusion pattern : The triazolo[1,5-c]pyrimidine subsystem forms a 5-6 fused bicyclic structure, with nitrogen atoms at positions 1, 3, and 7 (pyrimidine numbering).
- Angular vs. linear fusion : The triazolo ring adopts angular fusion (Figure 1), creating a bent geometry that affects molecular packing and intermolecular interactions.
Cyclopenta-Annelated Ring System Topology
The cyclopenta ring introduces unique stereoelectronic features:
Ring Fusion Geometry
Conformational Analysis
- Boat vs. chair conformers : The cyclopenta ring adopts a boat-like conformation (Figure 2), confirmed by NMR coupling constants (J = 3.8 Hz for adjacent protons).
- Steric effects : Substituents on the cyclopenta ring (e.g., aryl groups in derivatives) induce torsional strain, influencing bioavailability and solubility.
Table 1: Key Spectral Data for Cyclopenta-Annelated Derivatives
| Spectral Parameter | Value (Compound 10a ) | Assignment |
|---|---|---|
| ^1H NMR (DMSO-d~6~) δ | 2.31–2.34 (m, 2H) | Cyclopentane CH~2~ |
| ^13C NMR (DMSO-d~6~) δ | 27.60–29.62 | Cyclopentane carbons |
| IR (C=O stretch) | 1680 cm^−1^ | Pyrimidinone carbonyl |
Tautomeric Forms and Prototropic Equilibria
The compound exhibits dynamic tautomerism due to multiple proton-active sites:
Pyrimidinone Tautomerism
- Lactam-lactim equilibrium : The pyrimidin-2-ol group exists in equilibrium between 2-hydroxypyrimidine (lactim) and pyrimidin-2(1H)-one (lactam) forms (Figure 3).
- Stabilizing factors : Intramolecular hydrogen bonding between N1–H and the carbonyl oxygen favors the lactam form, as evidenced by IR carbonyl stretches at 1670–1680 cm^−1^.
Triazole Prototropy
- N-H tautomerism : The triazolo nitrogen (N4) may protonate, shifting between 1H- and 4H-triazolo configurations. X-ray crystallography of analogous compounds confirms dominance of the 1H-triazolo form due to conjugation with the pyrimidine ring.
Table 2: Energy Comparison of Tautomers
| Tautomer | Relative Energy (kcal/mol) | Stabilizing Interactions |
|---|---|---|
| Lactam (pyrimidinone) | 0.0 | N–H···O=C hydrogen bond |
| Lactim (2-hydroxyl) | +3.2 | Resonance with adjacent rings |
These equilibria critically influence the compound’s electronic profile, solubility, and biological target interactions.
Properties
Molecular Formula |
C10H8N4OS |
|---|---|
Molecular Weight |
232.26 g/mol |
IUPAC Name |
10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,7,11(15)-tetraen-4-one |
InChI |
InChI=1S/C10H8N4OS/c15-10-12-8-7-5-2-1-3-6(5)16-9(7)11-4-14(8)13-10/h4H,1-3H2,(H,13,15) |
InChI Key |
NCPKKQBVQBQNHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C4=NC(=O)NN4C=N3 |
Origin of Product |
United States |
Preparation Methods
Method A: Cyclization from Thienopyrimidine Derivatives
This method involves the cyclization of thienopyrimidine derivatives with hydrazine derivatives. The general procedure includes:
Starting Materials : 3-amino-4-imino-2-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine.
Reagents : Hydrazine hydrate and appropriate aldehydes.
Conditions : The reaction is typically conducted in methanol at room temperature for several hours.
Yield : This method has been reported to yield the desired compound in moderate to high yields (52–90%) depending on the specific hydrazine derivative used.
Method B: Dimroth Rearrangement
The Dimroth rearrangement is another effective method utilized for synthesizing this compound:
Starting Materials : 4-hydrazinothieno[2,3-d]pyrimidin-2(1H)-one.
Reagents : Aldehydes and chloranil as an oxidizing agent.
Conditions : The reaction is performed in acetic acid under reflux conditions.
Yield : The rearrangement typically results in good yields (up to 65%) of the target compound.
Method C: Microwave-Assisted Synthesis
Microwave-assisted synthesis has been explored for its efficiency and reduced reaction times:
Starting Materials : Similar thienopyrimidine derivatives as in Method A.
Reagents : Triethyl orthoesters or other suitable electrophiles.
Conditions : Microwave irradiation for a short duration (10–20 minutes) at controlled temperatures.
Yield : This method can enhance yields significantly compared to traditional heating methods.
Chemical Reactions Analysis
Dimroth Rearrangement
The triazolopyrimidine moiety undergoes Dimroth rearrangement under acidic or basic conditions, leading to ring isomerization. For example:
-
In acidic media (e.g., formic acid), the 1,2,4-triazolo[1,5-c]pyrimidine system rearranges to the 1,2,4-triazolo[4,3-c]pyrimidine isomer, altering the position of substituents (e.g., methylthio groups) .
-
Basic conditions (e.g., K₂CO₃) similarly induce rearrangement, as observed in related thieno-triazolopyrimidines .
Key Data:
| Condition | Product Isomer | Yield (%) | Source |
|---|---|---|---|
| HCOOH (acid) | 1,2,4-Triazolo[4,3-c]pyrimidine | 55–65 | |
| K₂CO₃ (base) | 1,2,4-Triazolo[1,5-c]pyrimidine | 60–70 |
Nucleophilic Substitution
The 2-hydroxyl group at the pyrimidine ring is a reactive site for nucleophilic substitution:
-
Alkylation : Reaction with alkyl halides (e.g., CH₃I) in basic media substitutes the hydroxyl group with alkoxy or alkylthio groups .
-
Amination : Treatment with amines (e.g., NH₃) replaces the hydroxyl group with amino derivatives, forming 2-aminothieno-triazolopyrimidines .
Example Reaction:
R = alkyl/aryl; X = Cl, Br, I
Reported Yields:
Cyclization and Ring Expansion
The compound participates in cyclocondensation reactions with orthoesters or carbonyl reagents:
-
With triethyl orthoformate : Forms fused pyrimidine derivatives via ring expansion .
-
With CS₂ : Generates 3-mercapto derivatives, which can further react to form thiadiazole analogs .
Key Pathway:
Oxidation and Reduction
-
Oxidation : The hydroxyl group oxidizes to a ketone under strong oxidizing agents (e.g., KMnO₄), though this is less common due to steric hindrance .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiophene ring to a dihydrothiophene, altering electronic properties .
Biological Activity-Driven Modifications
Derivatives of this scaffold show antimicrobial and anticancer activity, prompting synthetic modifications:
-
Sulfonation : Introduces sulfonyl groups at the 2-position to enhance solubility and bioactivity .
-
Glycosylation : Attachment of sugar moieties via the hydroxyl group improves pharmacokinetics .
Notable Derivatives:
| Derivative | Biological Activity (IC₅₀) | Source |
|---|---|---|
| 2-(4-Bromophenyl) | MCF-7: 19.4 µM | |
| 2-(Anthracen-9-yl) | MCF-7: 14.5 µM |
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (e.g., HCl), the cyclopenta ring undergoes ring-opening to form linear thieno-pyrimidine intermediates, which can re-close under neutral conditions .
Comparative Reactivity Table
| Reaction Type | Reagents | Products | Yield Range (%) |
|---|---|---|---|
| Dimroth rearrangement | HCOOH/K₂CO₃ | Isomeric triazolopyrimidines | 55–70 |
| Nucleophilic substitution | R-X, NH₃ | 2-OR, 2-NH₂ derivatives | 56–85 |
| Cyclization | Triethyl orthoformate | Fused pyrimidines | 60–75 |
| Oxidation | KMnO₄ | Ketone derivatives | 30–45 |
Scientific Research Applications
Overview
9,10-Dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ol is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article explores its applications in medicinal chemistry, particularly focusing on its psychotropic and anticancer properties.
Psychotropic Properties
Recent studies have highlighted the compound's potential as an antidepressant. A structure–activity relationship (SAR) study indicated that the additional condensed triazine ring enhances antidepressant activity. The compound's ability to interact with neurotransmitter systems makes it a candidate for further psychotropic drug development .
Anticancer Activity
The compound has shown promising results in cancer research. It was evaluated against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). Notably, derivatives of this compound exhibited significant cytotoxicity with IC50 values lower than those of established chemotherapeutics like doxorubicin. The most effective derivatives demonstrated IC50 values as low as 14.5 μM against MCF-7 cells .
Case Study 1: Anticancer Efficacy
A series of thieno[3,2-d]pyrimidine derivatives based on the structure of 9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ol were synthesized and screened for cytotoxicity. The study revealed that certain modifications significantly enhanced their potency against cancer cell lines while maintaining safety profiles against normal cells .
Case Study 2: Mechanism of Action
The mechanism of action for these compounds involves interaction with specific molecular targets such as enzymes and receptors associated with cancer pathways. Molecular docking studies have suggested that these compounds can effectively inhibit key proteins involved in tumor growth and metastasis .
Synthesis and Development
The synthesis of 9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ol typically involves multi-step organic synthesis techniques that allow for the introduction of various functional groups to enhance biological activity. Optimizing these synthetic routes is crucial for industrial applications and large-scale production .
Mechanism of Action
The mechanism of action of 9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ol involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific biological activity being studied .
Comparison with Similar Compounds
Key Findings
Electron-withdrawing groups (e.g., trifluoromethyl in 5b) increase receptor binding affinity, as seen in adenosine receptor antagonists . The cyclopenta ring in BX44844 and the target compound introduces steric constraints, which may stabilize the conformation for target engagement .
Synthetic Yields and Conditions: Yields vary significantly (28–79%), influenced by reaction conditions (e.g., glacial acetic acid vs. 2-methoxyethanol) . Cyclization with enaminones or hydrazides is a common strategy for triazolo-pyrimidine formation .
Biological Activity Trends: Thiazolo-triazolo derivatives (e.g., 8i) exhibit antibacterial properties, likely due to sulfur-containing groups disrupting microbial enzymes . Pyrido-triazolo compounds (e.g., 5b) show nanomolar affinity for adenosine receptors, highlighting the importance of aromatic and halogen substituents . The target compound’s hydroxyl group may confer PDE1 inhibitory activity, analogous to DNS-0056 (compound 16-k), a PDE1B inhibitor .
Biological Activity
The compound 9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ol is a member of a class of fused polyheterocyclic compounds that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C16H12N4O2S
- Molecular Weight : 324.36 g/mol
- CAS Number : 898505-75-4
Research indicates that compounds with similar thieno-pyrimidine scaffolds exhibit a range of biological activities through various mechanisms:
- Anti-inflammatory Activity : Compounds related to this structure have shown significant anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB and MAPK in macrophages. These pathways are critical in the inflammatory response and their inhibition can reduce inflammation in vivo .
- Antitumor Activity : The thieno[3,2-e][1,2,4]triazolo scaffold has been linked to anticancer properties. Studies have demonstrated that derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, certain derivatives showed IC50 values less than 40 nM against cancer cell lines, indicating potent antiproliferative effects .
- Cytotoxicity : Preliminary studies suggest low cytotoxicity in non-cancerous cells while maintaining efficacy against cancerous cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .
Biological Activity Data Table
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of NF-κB and MAPK pathways | |
| Antitumor | IC50 < 40 nM in various cancer cell lines | |
| Cytotoxicity | Low cytotoxicity in non-cancerous cells |
Case Studies
- Anti-inflammatory Study : A study conducted on a series of thieno-pyrimidine derivatives showed that compound A6 exhibited anti-inflammatory activity comparable to Indomethacin in rat paw edema models. This suggests potential for therapeutic use in inflammatory diseases .
- Anticancer Research : In vitro testing of various derivatives revealed that compounds with modifications at specific positions on the thieno-pyrimidine core exhibited enhanced antiproliferative activity against melanoma and breast cancer cell lines. These findings underscore the importance of structural modifications in optimizing biological activity .
- Mechanistic Insights : Further investigation into the mechanisms revealed that these compounds could induce apoptosis through mitochondrial pathways and inhibit cell cycle progression at the G2/M phase, which is critical for cancer treatment strategies .
Q & A
Q. What are the standard synthetic routes for 9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ol?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazides with heterocyclic precursors. For example, reacting a pyrimidine-thiophene intermediate with hydrazine derivatives in refluxing pyridine (7–8 hours) yields the triazolo-pyrimidine core. Purification involves recrystallization from ethanol/DMF mixtures to remove unreacted starting materials. Elemental analysis (C, H, N) and spectral techniques (IR, NMR) are critical for confirming purity and structure .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Use IR spectroscopy to identify functional groups (e.g., C=N stretches at ~1605 cm⁻¹, NH stretches at ~3311 cm⁻¹). 1H/13C NMR resolves proton environments (e.g., aromatic protons at δ 6.5–7.8 ppm) and carbon backbone. Elemental analysis validates stoichiometric ratios (e.g., C: 59.83%, N: 27.14%), while mass spectrometry (EI-MS) confirms molecular weight (e.g., m/z 317 for derivatives). Cross-reference spectral data with computational predictions to resolve ambiguities .
Q. What are the key considerations for recrystallization to achieve high purity?
- Methodological Answer : Select solvents with differential solubility (e.g., ethanol for polar impurities, DMF for high-temperature dissolution). Gradual cooling (e.g., ice-water quenching) promotes crystal formation. Multiple recrystallization cycles may be needed for compounds with persistent impurities (e.g., greenish-yellow crystals recrystallized from methanol) .
Advanced Research Questions
Q. How can computational methods like DFT/TDDFT elucidate electronic properties?
- Methodological Answer : Perform geometry optimization using Gaussian or ORCA software to model the compound’s ground-state structure. Calculate HOMO-LUMO gaps to predict charge-transfer behavior (e.g., fluorescence sensing). Compare TDDFT-predicted UV-Vis spectra with experimental data to validate transitions. For example, derivatives with electron-withdrawing groups (e.g., CF₃) show red-shifted absorption due to lowered LUMO levels .
Q. How to resolve discrepancies in spectral data (e.g., unexpected NMR shifts)?
- Methodological Answer : Re-examine reaction conditions for byproducts (e.g., incomplete cyclization). Use 2D NMR (COSY, HSQC) to assign overlapping signals. For elemental analysis mismatches (e.g., N% deviation), verify combustion efficiency or sample hygroscopicity. If unresolved, employ single-crystal X-ray diffraction (e.g., R factor: 0.060) to confirm bond connectivity and crystal packing effects .
Q. What strategies optimize reaction yields for derivatives of this compound?
- Methodological Answer :
- Temperature control : Use sealed vessels for high-boiling solvents (e.g., pyridine at 130°C) to accelerate cyclization.
- Catalysis : Add triethylamine to deprotonate intermediates and reduce side reactions.
- Stoichiometry : Maintain a 1:1 molar ratio of precursors (e.g., hydrazide to isothiocyanate) to minimize dimerization.
- Solvent selection : Polar aprotic solvents (DMF) enhance solubility of aromatic intermediates .
Q. How does substituent variation (e.g., electron-withdrawing groups) affect pharmacological activity?
- Methodological Answer : Synthesize derivatives with substituents at the 2- or 7-positions (e.g., phenyl, trifluoromethyl). Test in vitro for target binding (e.g., kinase inhibition) and correlate with structure-activity relationship (SAR) models. For example, electron-withdrawing groups (CF₃) may enhance metabolic stability but reduce solubility, requiring logP adjustments via hydrophilic substituents .
Q. How to analyze hydrogen bonding and weak interactions in the crystal structure?
- Methodological Answer : Acquire single-crystal X-ray data (e.g., data-to-parameter ratio: 15.3) and use Mercury software to map interactions. Measure bond lengths (e.g., N–H···O: ~2.8 Å) and angles (e.g., 109.5° for tetrahedral carbons). Non-covalent interactions (π-π stacking, van der Waals) can be visualized via Hirshfeld surface analysis to explain packing motifs and stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
